molecular formula C12H13FN2O B2793537 N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide CAS No. 2059937-04-9

N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide

Cat. No.: B2793537
CAS No.: 2059937-04-9
M. Wt: 220.247
InChI Key: USCQWAKNYIJAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide is a chemical compound of interest in organic chemistry and pharmaceutical research. This acetamide derivative features a cyano group and a 4-fluorobenzyl moiety on the same carbon atom, a structural motif seen in other compounds with reported research applications . The presence of both electron-withdrawing cyano and fluorophenyl groups makes this molecule a potential intermediate for the synthesis of more complex heterocyclic compounds . Its molecular structure suggests it could be utilized in the development of pharmacologically active molecules, given that similar structures containing cyano, fluoro, and acetamide functional groups are explored in medicinal chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the product's safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2-cyano-1-(4-fluorophenyl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-9(16)15-12(2,8-14)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCQWAKNYIJAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(CC1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Chemical Reactions Analysis

N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated that derivatives of cyanoacetamide exhibit significant antibacterial properties. For instance, novel α,β-unsaturated 2-cyanoacetamide derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed promising inhibition zones comparable to standard antibiotics like ampicillin .

Case Study: Synthesis and Evaluation
A study focused on the synthesis of various cyanoacetamide derivatives used microwave-assisted Knoevenagel condensation. The derivatives were characterized using FTIR and NMR spectroscopy, followed by in vitro testing against bacterial strains such as Staphylococcus aureus and Salmonella typhi. One derivative exhibited a binding energy of -7.7 kcal/mol with Staphylococcus aureus, indicating strong antimicrobial potential .

Pharmacological Applications

Anti-inflammatory Properties
N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide and its analogs have been investigated for their anti-inflammatory effects. In one study, compounds derived from benzimidazole exhibited notable anti-inflammatory activity, with some derivatives showing significant reductions in edema compared to standard treatments like diclofenac .

Table: Summary of Anti-inflammatory Activity

Compound% Reduction in EdemaStandard Comparison
Compound A92.7%Diclofenac (78.95%)
Compound B74.17%Indomethacin (57.79%)

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Research has shown that modifications in the fluorine substitution pattern can significantly influence biological activity. For example, variations in the phenyl ring can enhance binding affinity to target proteins involved in disease pathways .

Mechanism of Action

The mechanism of action of N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-fluorophenyl group in the target compound distinguishes it from analogs with alternative halogen or functional group substitutions:

Compound Name CAS Substituent Molecular Formula Key Functional Groups
N-{1-cyano-1-[(4-chlorophenyl)methyl]ethyl}acetamide 2059937-38-9 4-chlorophenyl C₁₂H₁₃ClN₂O Cyano, acetamide, chlorophenyl
N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide 2060044-27-9 2-fluorophenyl C₁₂H₁₃FN₂O Cyano, acetamide, fluorophenyl
N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide 31915-39-6 4-methoxyphenyl C₁₃H₁₆N₂O₂ Cyano, acetamide, methoxyphenyl
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent (electron-withdrawing) may enhance stability and influence reactivity compared to the 4-methoxy group (electron-donating) in the methoxy analog .

Comparison with Non-Cyano Acetamides

Compounds lacking the cyano group but retaining the fluorophenyl moiety demonstrate divergent properties:

  • 2-Chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide (CAS: 1184038-16-1): Formula: C₁₂H₁₅ClFNO Features a chloroacetamide backbone instead of cyano, likely increasing electrophilicity and reactivity toward nucleophiles .
  • N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (from Patent EP3348550A1): Incorporates a benzothiazole ring, suggesting applications in kinase inhibition or antimicrobial agents, unlike the cyano-fluorophenyl acetamide .

Stereochemical Variants

highlights stereoisomers such as N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide (CAS: 643761-85-7). Chirality can critically impact pharmacokinetics; however, the target compound’s stereochemical configuration is unspecified in available data .

Physicochemical and Toxicological Profiles

  • Physical Properties: The cyano group in the target compound may enhance polarity compared to non-cyano analogs, affecting solubility (e.g., logP) .
  • Toxicity: Limited data exist for cyanoacetamides. notes that 2-cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6) lacks thorough toxicological studies, implying similar gaps for the target compound .

Biological Activity

N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The presence of the cyano group allows for strong interactions with biological macromolecules, which can significantly influence their function and activity.

The biological activity of this compound is primarily attributed to its structural components:

  • Cyano Group : This group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds, which are crucial in drug interactions.
  • Fluorophenyl Group : The fluorine atom enhances the lipophilicity and stability of the compound, potentially improving its bioavailability and efficacy in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown promising results against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Bacillus subtilis8

These findings suggest that modifications to the phenyl ring can enhance antibacterial activity, with electron-donating and electron-withdrawing groups playing significant roles .

Antifungal Activity

In addition to its antibacterial properties, the compound exhibits antifungal activity against several strains:

Fungal Strain MIC (µg/mL)
Candida albicans20
Aspergillus niger40

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can lead to variations in antifungal potency .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study evaluating various derivatives of acetamides, this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics. This suggests its potential role as a lead compound in antibiotic development .

Case Study 2: Antifungal Activity
A comprehensive evaluation of synthesized alkaloids revealed that this compound exhibited notable antifungal effects against Candida species. The study emphasized the importance of structural modifications in enhancing antifungal properties, indicating that this compound could serve as a scaffold for further drug design efforts .

Q & A

Q. What are the recommended synthetic routes for N-{1-cyano-1-[(4-fluorophenyl)methyl]ethyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 4-fluorobenzyl-substituted ethylamine intermediate. Key steps include:
  • Cyanoethylation : Reacting the intermediate with acrylonitrile under controlled pH (e.g., 8–9) to introduce the cyano group.
  • Acetylation : Treating the product with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide moiety .
  • Optimization : Reaction temperature (40–60°C), solvent selection (e.g., dichloromethane or THF), and catalyst use (e.g., DMAP for acetylation) significantly impact yield and purity. DOE (Design of Experiments) approaches are recommended to balance variables .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for signals at δ 2.05 ppm (acetamide methyl group), δ 4.3–4.5 ppm (methylene adjacent to the cyano group), and aromatic protons from the 4-fluorophenyl ring (δ 7.0–7.4 ppm, split due to fluorine coupling) .
  • ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and cyano carbon (δ ~120 ppm) .
  • IR Spectroscopy : Strong absorption bands for C≡N (~2240 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution patterns or cyano group positioning) influence biological activity and selectivity?

  • Methodological Answer :
  • Fluorophenyl Modifications :
  • Para- vs. ortho-substitution : Para-fluorine (as in the parent compound) enhances metabolic stability and hydrophobic interactions with targets, while ortho-substitution may sterically hinder binding .
  • Comparative assays : Use SAR (Structure-Activity Relationship) studies with analogs (e.g., 4-chloro or 4-methylphenyl derivatives) to assess potency shifts in enzyme inhibition assays .
  • Cyano Group Effects :
  • Replace the cyano group with carboxyl or amide moieties to evaluate changes in solubility and target affinity.
  • Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzymes like kinases or proteases .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) across studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate activity using multiple assays (e.g., ELISA for cytokine inhibition and MTT for cytotoxicity) to distinguish target-specific effects from off-target toxicity .
  • Purity Analysis : Contradictions may arise from impurities. Use HPLC-MS to confirm compound purity (>95%) and rule out byproducts .
  • Meta-Analysis : Systematically compare studies for differences in cell lines (e.g., HEK-293 vs. HeLa), dosing protocols, or solvent systems (DMSO vs. aqueous buffers) .

Q. How can researchers design experiments to probe the compound’s interaction with biological macromolecules (e.g., enzymes or DNA)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) between the compound and purified enzymes (e.g., cyclooxygenase-2) .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target proteins upon compound binding to estimate binding constants .
  • Molecular Dynamics Simulations : Use tools like GROMACS to model interactions over nanoseconds, identifying key residues (e.g., hydrophobic pockets accommodating the fluorophenyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.